molecular formula C5H5BrN2 B1321611 3-(Bromomethyl)pyridazine CAS No. 60023-36-1

3-(Bromomethyl)pyridazine

Cat. No. B1321611
CAS RN: 60023-36-1
M. Wt: 173.01 g/mol
InChI Key: CEBUNOCBCPXDNP-UHFFFAOYSA-N
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Description

Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. They are of significant interest in medicinal chemistry and crop protection due to their diverse biological activities. The specific compound of interest, 3-(Bromomethyl)pyridazine, is a derivative of pyridazine with a bromomethyl group at the third position, which can serve as a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. One approach involves the Lewis acid-mediated inverse electron demand Diels-Alder reaction, which has been used to synthesize functionalized 3-bromo-pyridazines with high regiocontrol . Another method includes the palladium-catalyzed reaction of α-bromopyridine with propargyl alcohol and secondary amines, which can yield pyridazine derivatives as well . These methods demonstrate the versatility in synthesizing substituted pyridazines, which can be further functionalized through cross-coupling protocols .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is crucial for their biological activity. The presence of substituents on the pyridazine ring can significantly influence the compound's properties. For instance, the introduction of a bromomethyl group at the 3-position allows for subsequent functionalization through nucleophilic substitution or cross-coupling reactions . The molecular structure is often confirmed using techniques such as 1H NMR and MS, ensuring the correct identification of the synthesized compounds .

Chemical Reactions Analysis

3-(Bromomethyl)pyridazine can undergo various chemical reactions due to the presence of the reactive bromomethyl group. It can react with nucleophiles, displacing the bromide and leading to the formation of new compounds such as pyrazoles and pyrazolo[3,4-d]pyridazine derivatives . These reactions expand the chemical space of pyridazine derivatives, allowing for the synthesis of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)pyridazine derivatives are influenced by the substituents on the pyridazine ring. For example, the introduction of electron-withdrawing groups can enhance herbicidal activity, as seen in the synthesis of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives . Similarly, 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown promising herbicidal activities, highlighting the importance of substituent effects on the pyridazine core . The physical properties such as solubility, melting point, and stability are also critical for the practical application of these compounds in various fields.

Scientific Research Applications

  • Pharmacology and Medicinal Chemistry

    • Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . It was initially exploited in search of cardiovascular drugs and for its use in agrochemicals, but later on this nucleus was found to be associated with a plethora of activities .
    • The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
    • The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
  • Molecular Recognition and Drug Discovery

    • The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design .
    • The physicochemical properties inherent to the pyridazine ring distinguish it from the other azines in a fashion that can be advantageous when deployed judiciously and make a compelling case for broader application of the pyridazine ring as a privileged structural element in drug design .
  • Antimicrobial and Antidepressant Applications

    • Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial and antidepressant .
    • Various pyridazinone derivatives have been demonstrated to possess antimicrobial properties .
    • Pyridazinone derivatives have also been shown to have antidepressant properties .
  • Anti-hypertensive and Anticancer Applications

    • Pyridazine and pyridazinone derivatives have shown anti-hypertensive and anticancer activities .
    • Various pyridazinone derivatives have been demonstrated to possess anti-hypertensive properties .
    • Pyridazinone derivatives have also been shown to have anticancer properties .
  • Antiplatelet and Antiulcer Applications

    • Pyridazine and pyridazinone derivatives have shown antiplatelet and antiulcer activities .
    • Various pyridazinone derivatives have been demonstrated to possess antiplatelet properties .
    • Pyridazinone derivatives have also been shown to have antiulcer properties .
  • Herbicidal and Antifeedant Applications

    • Pyridazine and pyridazinone derivatives have shown herbicidal and antifeedant activities .
    • Various pyridazinone derivatives have been demonstrated to possess herbicidal properties .
    • Pyridazinone derivatives have also been shown to have antifeedant properties .
  • Optoelectronics

    • Pyridazine derivatives have shown potential applications in optoelectronics .
    • They have been used in the development of fluorescent materials and sensors .
  • Cycloaddition Reactions

    • Pyridazine derivatives have been used in [3 + n] cycloaddition reactions .
    • These reactions are important tools in the synthesis of heterocyclic rings .
  • Drug Design

    • Pyridazine derivatives have been used as core scaffolds in drug design .
    • They have been utilized against a range of biological targets and physiological effects .
  • Agrochemicals

    • Pyridazine derivatives have been used in the development of agrochemicals .
    • They have been used as herbicides .
  • Molecular Recognition

    • The conformation of pyridazine derivatives is influenced by non-bonded interactions between the lone pairs of electrons on the ring nitrogen atoms and those on the proximal oxygen substituents .
    • These properties can be of importance in drug-target interactions .
  • Pharmaceutical Industry

    • The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .
    • Many such compounds have been used as commercially drugs .

Safety And Hazards

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination .

Future Directions

  • Computational Studies : Use computational tools to predict its behavior and interactions .

properties

IUPAC Name

3-(bromomethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBUNOCBCPXDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615712
Record name 3-(Bromomethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)pyridazine

CAS RN

60023-36-1
Record name 3-(Bromomethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
坂井啓紀 - 2021 - repository.kulib.kyoto-u.ac.jp
第 1 章 緒言 SUN13837 (1) は FGF-1 受容体を介して FGF シグナルを活性化することで塩基性線維芽細胞成長因子 (basic fibroblast growth factor, bFGF) と同様の神経細胞保護作用を示す低…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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